molecular formula C₆H₁₀O₄ B043542 (-)-Conduritol B CAS No. 25348-64-5

(-)-Conduritol B

Katalognummer B043542
CAS-Nummer: 25348-64-5
Molekulargewicht: 146.14 g/mol
InChI-Schlüssel: LRUBQXAKGXQBHA-UNTFVMJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of (-)-Conduritol B has been approached through various strategies, demonstrating the versatility and creativity in organic synthesis. One notable method includes the stereoselective formal synthesis of (-)-Conduritol B utilizing a sulfinyl moiety for C-O bond formation and an α-chloro sulfide for C-C bond formation, highlighting the importance of sulfur intermediates as both nucleophilic and electrophilic partners in synthesis (Raghavan, Kumar Chiluveru, & Ganapathy Subramanian, 2016). Another method involves a common-intermediate strategy using beta-hydroxy cyclohexenylsilanes to synthesize conduritols B through F, demonstrating the efficiency of selective Peterson elimination reactions and Fleming-Tamao oxidations (Heo, Holson, & Roush, 2003).

Molecular Structure Analysis

The molecular structure of (-)-Conduritol B is characterized by its cyclohexane core with hydroxyl groups positioned at strategic locations around the ring. This arrangement is crucial for its reactivity and interaction with biological targets, as well as its ability to serve as a scaffold for further chemical modifications.

Chemical Reactions and Properties

(-)-Conduritol B undergoes various chemical reactions, exploiting its hydroxyl groups for functionalization and derivatization. Its reactivity has been leveraged in the synthesis of novel compounds, including glycoconjugates, through enzymatic galactosylation at the allylic site, showcasing its versatility in organic synthesis and its potential in medicinal chemistry applications (Yu et al., 1995).

Wissenschaftliche Forschungsanwendungen

  • Neurodegenerative Disease Research : Conduritol B epoxide, a derivative of (-)-Conduritol B, has been found to preserve ganglioside distribution at the neuromuscular junction, delay disease onset, and improve motor function in a mouse model of amyotrophic lateral sclerosis (Henriques et al., 2017).

  • Enzyme Inhibition Studies : It serves as an active-site-directed inhibitor of various enzymes. For example, it inhibits yeast α-fructosidase, causing irreversible inactivation (Braun, 1976). Similarly, Conduritol B epoxide inactivates alpha-glucosidase from Monascus ruber (Yang et al., 1985).

  • Gaucher Disease Research : In a Gaucher mouse model, Conduritol B-expoxide administration reduced α-glucosidase activity significantly in the brain, liver, and spleen (Kanfer et al., 1975).

  • Insulin Release Modulation : Conduritol A and B affect the release of insulin from isolated pancreatic islets, showing both stimulatory and inhibitory effects in the presence of glucose (Billington et al., 1994).

  • Biochemical Modeling : Conduritol B epoxide reproduces the biochemical and clinical characteristics of Gaucher disease in mice, with effects reversible after 3-4 weeks (Stephens et al., 1978).

  • Synthesis of Cyclitols : The synthesis of conduritol B constitutes a part of the synthesis process for other complex cyclitols like (-)-cyclophellitol (Kornienko & d'Alarcao, 1999).

  • Glycosidase Inhibition : New enantiopure 2,3-diamino conduritols, including (-)-Conduritol B, are effective inhibitors of α- and β-glucosidase (Arcelli et al., 2001).

  • Chemical and Enzymatic Synthesis of Glycoconjugates : Enantioselective galactosylation of (-)-Conduritol B by α4-galactosyltransferase supports a binding model for modified acceptor substrates (Yu et al., 1995).

Eigenschaften

IUPAC Name

(1R,2S,3S,4R)-cyclohex-5-ene-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4-,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUBQXAKGXQBHA-ZXXMMSQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(C1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@H]([C@@H]([C@H]([C@@H]1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Conduritol B

CAS RN

80338-90-5
Record name Conduritol B, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080338905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CONDURITOL B, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24CB531XHG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Compound 7 was readily obtained in large quantity and enantiomerically pure form by the biotransformation of iodobenzene using the genetically engineered micro-organism E. coli JM109 (pDTG601) which over expresses toluene dioxygenase (TDO), the enzyme responsible for this dihydroxylation reaction. In the first step of the reaction sequence, cis-1,2-dihydrocatechol 7 was converted into the corresponding acetonide, 8, under standard conditions. The acetonide was immediately reacted with ml-chloroperbenzoic acid (m-CPBA) so as to produce, in a completely regio- and diastereo-selective manner, the epoxide 10. This compound represented a potent electrophile which reacted with a range of nucleophiles at the allylic carbon of the epoxide ring so as to give conduritol and conduramine derivatives. In particular, reaction of compound 10 with 1,6-hexadiamine in dichloromethane at 18° C. for 4 days gave the dimeric species 11 in quantitative yield. The readily obtained bis-acetamido-derivative, 12, of the latter compound was subject to a Pd[0]-mediated carbomethoxylation reaction thereby producing the diester 13 wherein each six-membered ring incorporates an exocyclic carbon in an appropriate oxidation state as required for elaboration to pseudo-sugars.
Name
cis-1,2-dihydrocatechol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetonide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acetonide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Acetonide 31 made as described above, (209 mg, 1.12 mmol) was dissolved in a mixture of AcOH/THF/H2O (2:1:1, 3 mL). The solution was stirred at 60° C. for 6 h. The solvent was evaporated and 164 mg (1.1 mmol, 99% yield) of Conduritol F was obtained. An analytical sample was obtained after recrystallization from MeOH-ether. Rf =0.18 (CHCl3 --MeOH, 4:1); mp=131°-132° C. (lit* 129°-130° C.); [α]20D =-84 (c 0.71, MeOH) (lit.* -70.5°, MeOH); IR (KBr) υ 3283, 2920, 1420, 1102, 1061 cm-1 ; 1H NMR (CDCl3) δ 5.79 (1H, ddd, J=10.0, 4.7, 1.9 Hz), 5.71 (1H, dd, J=10.0, 1.9 Hz), 4.15 (1H, t, J=4.3 Hz), 3.92 (1H, dt, J=7.5, 1.6 Hz), 3.61 (1H, dd, J=10.4, 7.7 Hz), 3.41 (1H, dd, J=10.4, 4.2 Hz); 13C NMR (CDCl3) δ 133.8 (CH), 128.1 (CH), 74.1 (CH), 73.8 (CH), 72.7 (CH), 68.0 (CH); MS (El) m/z (rel. intensity) 128 (8), 110 (11), 99 (98), 86 (100); Anal. Calcd for C6H10O4 : C, 49.31; H, 6.90; Found: C, 49.30; H, 6.94.
Name
Acetonide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
AcOH THF H2O
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Conduritol B
Reactant of Route 2
(-)-Conduritol B
Reactant of Route 3
(-)-Conduritol B
Reactant of Route 4
(-)-Conduritol B
Reactant of Route 5
(-)-Conduritol B
Reactant of Route 6
(-)-Conduritol B

Citations

For This Compound
1,900
Citations
P Serrano, A Llebaria, A Delgado - The Journal of Organic …, 2005 - ACS Publications
… from chemical manipulation of a suitably protected conduritol B epoxide (9) (Scheme 1). … and 1,2- diaminoinositols derived from conduritol B epoxide as a common precursor. Described …
Number of citations: 55 pubs.acs.org
R Surarit, H Matsui, S Chiba, J Svasti… - Bioscience …, 1996 - Taylor & Francis
… Conduritol B epoxide inhibited both β-glucosidase and β/fucosidase activities to similar extents, with a pseudo-first-order rate constant (K obs ) of inactivation of 5.56 × 10 −3 s −1 , and …
Number of citations: 11 www.tandfonline.com
CL Kuo, WW Kallemeijn, LT Lelieveld… - The FEBS …, 2019 - Wiley Online Library
… Because complete genetic abrogation of GBA results in premature death in mice, research models of GBA deficiency are often generated with conduritol B epoxide (CBE) (Fig. 1A) [7-9]. …
Number of citations: 55 febs.onlinelibrary.wiley.com
Y Shou-jun, G Su-guo, Z Yu-cheng… - Biochimica et Biophysica …, 1985 - Elsevier
… Conduritol B epoxide is an active-site-directed inhibitor of some glucosidases. The … , EC 3.2.1.20) from Monascus ruber by conduritol B epoxide is irreversible and first-order with respect …
Number of citations: 31 www.sciencedirect.com
T Akiyama, H Shima, M Ohnari, T Okazaki… - Bulletin of the Chemical …, 1993 - journal.csj.jp
… The first chiral synthesis of (+)-conduritol B and the total synthesis of cyclophellitol, a novel 3… Methanolysis of the benzoyl groups afforded (+)-conduritol B, and the spectroscopic and …
Number of citations: 49 www.journal.csj.jp
ZX Guo, AH Haines, SM Pyke… - Carbohydrate …, 1994 - pubmed.ncbi.nlm.nih.gov
Improved preparation of (+/-)-(1,3/2,4)-5-cyclohexene-1,2,3,4-tetrol [(+/-)-conduritol-B] and its reaction with hydrobromic and hydrochloric acid; synthesis and characterisation of some (+/-)-1-deoxy-1-halo …
Number of citations: 44 pubmed.ncbi.nlm.nih.gov
MS Gultekin, M Celik, M Balci - Current Organic Chemistry, 2004 - ingentaconnect.com
… The ring-closing metathesis process was successfully applied in a similar manner as the synthesis of conduritol-B and conduritol-F [24]. Hyldtoft and Madsen [25] have developed a …
Number of citations: 106 www.ingentaconnect.com
L Premkumar, AR Sawkar, S Boldin-Adamsky… - Journal of Biological …, 2005 - ASBMB
Gaucher disease is an inherited metabolic disorder caused by mutations in the lysosomal enzyme acid-β-glucosidase (GlcCerase). We recently determined the x-ray structure of …
Number of citations: 122 www.jbc.org
S Cantekin, A Baran, R Çalışkan, M Balci - Carbohydrate research, 2009 - Elsevier
… For the synthesis of bromo-conduritol-B skeleton, bromo-1,4-… with AgOAc gave the bromo-conduritol-B tetraacetate in high yield. … Bromo-conduritol-B exhibited strong …
Number of citations: 28 www.sciencedirect.com
GA Grabowski, T Dinur, KM Osiecki… - American journal of …, 1985 - ncbi.nlm.nih.gov
… using the covalent catalytic site inhibitors, conduritol B epoxide or its bromo derivative, and … normal or nearly normal t, values for conduritol B epoxide. All neuronopathic (types 2 and 3) …
Number of citations: 55 www.ncbi.nlm.nih.gov

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.